Quercetin 3,4'-dimethyl ether
Description
Contextualizing Quercetin (B1663063) 3,4'-dimethyl ether within Flavonoid Science
Quercetin 3,4'-dimethyl ether, also known as 3',5,7-Trihydroxy-3,4'-dimethoxyflavone, is a specific derivative of quercetin. chemfaces.com It belongs to the dimethoxyflavone subclass of flavonoids. smolecule.comnih.gov This compound is a naturally occurring ether derivative of quercetin, where methyl groups are attached at the 3 and 4' positions of the foundational quercetin structure. pan.olsztyn.plnih.gov It has been isolated from various plant species, including Combretum quadrangulare, Psiadia dentata, Cyperus alopecuroides, and the branches of Tamarix chinensis Lour. chemfaces.comsmolecule.commedchemexpress.com The structural modification of methylation significantly influences the compound's chemical and biological characteristics compared to its parent compound, quercetin. biosynth.com
Table 1: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| CAS Number | 33429-83-3 |
| Molecular Formula | C17H14O7 |
| Molecular Weight | 330.29 g/mol |
| IUPAC Name | 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxychromen-4-one |
Data sourced from multiple references. chemfaces.comsmolecule.comnih.govbiosynth.com
Significance of Methylated Flavonoids in Research
The methylation of flavonoids is a key area of research as it can significantly alter their biochemical and physiological properties. researchgate.net Methylated flavonoids, such as this compound, often exhibit improved metabolic stability and increased intestinal absorption compared to their non-methylated counterparts. mdpi.comresearchgate.net This enhanced bioavailability is a critical factor in their potential biological efficacy. researchgate.netresearchgate.net
Research has indicated that methylation can enhance various biological activities of flavonoids, including anticancer, anti-inflammatory, and antioxidant effects. researchgate.netakjournals.com The addition of methyl groups increases the hydrophobicity of the flavonoid molecule, which can improve its affinity for cell membranes and facilitate entry into cells. researchgate.net Furthermore, methylation can protect the flavonoid from rapid degradation by metabolic enzymes in the liver and intestines, allowing it to remain in the systemic circulation for longer periods. mdpi.comresearchgate.net These modified properties make methylated flavonoids promising candidates for further investigation in various fields of health research. researchgate.net Studies have shown that O-methylated flavonoids can exhibit superior anticancer activity compared to the corresponding hydroxylated derivatives. mdpi.com
Table 2: Investigated Biological Activities of this compound
| Biological Activity | Research Finding |
|---|---|
| Anti-lipid peroxidation | Demonstrates activity with an IC50 value of 0.3 µM. chemfaces.comtargetmol.comchemfaces.com |
| Anti-inflammatory | Exhibits anti-inflammatory properties. chemfaces.comsmolecule.comtargetmol.com |
| Anticancer | Shows high cytotoxicity against leukemia cells by inducing apoptosis through an intrinsic pathway involving mitochondria and MAPKs. chemfaces.comtargetmol.comchemfaces.com It may also overcome TRAIL resistance by enhancing DR5 expression. medchemexpress.com |
| Antioxidant | Possesses significant free radical scavenging ability. smolecule.combiosynth.com |
This table summarizes findings from various research sources.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-12-4-3-8(5-10(12)19)16-17(23-2)15(21)14-11(20)6-9(18)7-13(14)24-16/h3-7,18-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPZNFOLWQEVQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10418970 | |
| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33429-83-3 | |
| Record name | Quercetin 3,4′-dimethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33429-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 106970 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033429833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33429-83-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation Methodologies
Botanical Sources of Quercetin (B1663063) 3,4'-dimethyl ether
This compound is not widespread but has been successfully isolated from a select number of plant species. Research has identified its presence in plants such as Sorghum bicolor, Tamarix chinensis Lour., and Combretum quadrangulare. chemfaces.commedchemexpress.comsmolecule.com
Quercetin 3,4'-dimethyl ether has been isolated from the stem of Sorghum bicolor. In a study focused on identifying antioxidant constituents, an ethyl acetate (B1210297) (EtOAc) soluble fraction of the plant's stem demonstrated significant free radical scavenging activity. nih.govresearchgate.net Through further separation and analysis, five primary compounds were isolated from this fraction. nih.govkoreascience.kr The identification of these compounds, including this compound, was accomplished using spectral data analysis. nih.govresearchgate.net
Alongside this compound, the following compounds were also isolated from the active fraction of Sorghum bicolor stems:
Methyl ferulate
Methyl p-hydroxycinnamate
p-hydroxybenzaldehyde
Tricin
Table 1: Compounds Isolated from Sorghum bicolor alongside this compound
| Compound Name |
|---|
| Methyl ferulate |
| Methyl p-hydroxycinnamate |
| p-hydroxybenzaldehyde |
| Tricin |
The branches of Tamarix chinensis Lour. are another confirmed natural source of this compound. chemfaces.comambeed.cn The extraction of this flavonoid from the plant material can be performed using a variety of solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. chemfaces.com
Combretum quadrangulare is a plant from which this compound has been isolated. nih.govmedchemexpress.comchemsrc.comchemondis.com Research programs screening for natural products with specific biological activities led to its identification in this species. medchemexpress.comchemsrc.com
A related compound, Quercetin 3,3'-dimethyl ether, has been identified in the fruits of Narthecium ossifragum, commonly known as bog asphodel. chemfaces.comresearchgate.net It was characterized for the first time from this plant source along with several other known compounds, highlighting the diverse flavonoid profile of the plant's fruits. researchgate.net The isolation of this isomer helps in comparative studies of quercetin derivatives.
Another related flavonoid, Quercetin 3,7-dimethyl ether, was isolated from the plant Croton schiedeanus Schlecht. nih.govmedchemexpress.comglpbio.com Its structure and vasorelaxant properties were assessed, providing valuable data for structure-activity relationship studies among quercetin methyl ethers. nih.govscielo.org.co
Table 2: Botanical Sources of Quercetin Dimethyl Ethers
| Compound | Botanical Source | Plant Part |
|---|---|---|
| This compound | Sorghum bicolor | Stem nih.govresearchgate.net |
| This compound | Tamarix chinensis Lour. | Branches chemfaces.com |
| This compound | Combretum quadrangulare | Not specified nih.govmedchemexpress.com |
| Quercetin 3,3'-dimethyl ether | Narthecium ossifragum | Fruits chemfaces.comresearchgate.net |
| Quercetin 3,7-dimethyl ether | Croton schiedeanus Schlecht | Not specified nih.govmedchemexpress.com |
Isolation from Narthecium ossifragum (for Quercetin 3,3'-dimethyl ether)
Research Methodologies for Extraction and Purification
The isolation of this compound and related flavonoids from plant materials is a multi-step process that relies on established chemical and physical separation principles.
The general procedure begins with the extraction of phytochemicals from the dried and powdered plant material. ekb.ege3s-conferences.org A preliminary step often involves washing the material with non-polar solvents like hexane (B92381) to remove chlorophyll (B73375) and other lipophilic substances. ekb.egmdpi.com The choice of extraction solvent is critical and depends on the polarity of the target compounds. mdpi.com For less polar flavonoids like methylated quercetin derivatives, solvents such as chloroform, dichloromethane, and ethyl acetate are effective. mdpi.comnih.gov More polar flavonoids are typically extracted using alcohols like methanol (B129727) or ethanol (B145695), often in mixtures with water. e3s-conferences.orgmdpi.com Conventional extraction methods include maceration (soaking at room temperature), percolation, and heat reflux. e3s-conferences.org
Following initial extraction, the crude extract undergoes purification, which primarily involves various chromatographic techniques. ekb.eg Column chromatography is a fundamental purification method, using stationary phases like silica (B1680970) gel, polyamide, or Sephadex LH-20 to separate compounds based on their affinity for the stationary phase versus the mobile phase (eluting solvent). ekb.eg Researchers often use a gradient of solvents with increasing polarity to elute the separated compounds. ekb.eg The fractions collected from the column are monitored using thin-layer chromatography (TLC). banglajol.info Fractions containing the compound of interest are combined and may undergo further purification steps, such as preparative paper chromatography, to achieve high purity. ekb.eg
Once a pure compound is isolated, its chemical structure is elucidated using spectroscopic methods. chemfaces.comekb.eg Techniques such as Nuclear Magnetic Resonance (1H-NMR, 13C-NMR), Mass Spectrometry (MS), and Ultraviolet (UV) spectroscopy are used to determine the precise atomic structure and confirm the identity of the isolated flavonoid. nih.govchemfaces.comekb.eg
Table 3: General Methodologies for Flavonoid Isolation
| Step | Method | Description / Common Solvents |
|---|---|---|
| Pre-Extraction | Defatting | Removal of lipids and chlorophyll using non-polar solvents (e.g., hexane). ekb.egmdpi.com |
| Extraction | Maceration, Percolation, Reflux | Solubilization of phytochemicals from plant material using solvents of varying polarity (e.g., Ethanol, Methanol, Ethyl Acetate, Chloroform). e3s-conferences.orgmdpi.com |
| Purification | Column Chromatography | Separation of compounds on a solid support (e.g., Silica gel, Sephadex) with a liquid mobile phase. ekb.eg |
| Monitoring | Thin-Layer Chromatography (TLC) | Quick separation to check the purity of fractions. banglajol.info |
| Final Identification | Spectroscopy | Structure elucidation using NMR, Mass Spectrometry, and UV-Vis analysis. nih.govchemfaces.com |
Chemical Synthesis and Derivatization Strategies for Research
Synthetic Routes for Quercetin (B1663063) 3,4'-dimethyl ether
Quercetin 3,4'-dimethyl ether is a dimethoxyflavone, specifically the 3,4'-dimethyl ether derivative of quercetin. nih.gov Its synthesis can be accomplished through several methods, with the most common being the direct methylation of the parent compound, quercetin.
One prevalent synthetic approach involves the reaction of quercetin with a methylating agent, such as methyl iodide (MeI) or dimethyl sulfate (B86663), in the presence of a base like potassium carbonate (K₂CO₃). smolecule.com The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) or acetone. mdpi.com This process aims to selectively add methyl groups to the hydroxyls at the 3 and 4' positions of the flavonoid structure. smolecule.com However, direct methylation of quercetin can be challenging to control and often results in a mixture of partially methylated isomers due to the varying reactivity of the five hydroxyl groups. beilstein-journals.orgbeilstein-journals.org The reactivity order of these groups can vary depending on the reaction conditions, but the 5-OH group is generally the most resistant to methylation because of its intramolecular hydrogen bond with the C4-carbonyl group. researchgate.net
To achieve more specific methylation, a multi-step strategy involving protection and deprotection of the various hydroxyl groups is often necessary. beilstein-journals.orgnih.gov For instance, the catechol moiety (3'-OH and 4'-OH) can be selectively protected before proceeding with methylation at other sites. beilstein-journals.org A general route might involve:
Selective Protection: Protecting the more reactive hydroxyl groups to prevent their methylation. For example, the catechol group can be protected using dichlorodiphenylmethane. beilstein-journals.org
Methylation: Introducing methyl groups at the desired positions (e.g., the 3-position) using a methylating agent.
Deprotection: Removing the protecting groups to yield the final product with methylation at the intended locations. beilstein-journals.org
The table below outlines a general approach to synthesizing methylated quercetin derivatives, which can be adapted to produce this compound.
| Step | Procedure | Typical Reagents | Purpose |
|---|---|---|---|
| 1 | Protection of Hydroxyl Groups | Dichlorodiphenylmethane, Benzyl (B1604629) bromide, Acetylating agents (e.g., Acetic Anhydride) | To prevent reaction at specific hydroxyl groups and direct alkylation to the desired position(s). beilstein-journals.orgnih.govbrieflands.com |
| 2 | Alkylation (Methylation) | Methyl iodide (MeI), Dimethyl sulfate (DMS), in the presence of a base (e.g., K₂CO₃) | To introduce methyl ethers at unprotected hydroxyl groups. smolecule.commdpi.com |
| 3 | Deprotection | Catalytic hydrogenation (for benzyl groups), Acid or base hydrolysis (for acetyl groups) | To remove the protecting groups and yield the final methylated quercetin analogue. beilstein-journals.orgbrieflands.com |
Regioselective O-Derivatization Techniques for Quercetin and its Methyl Ethers
Achieving regioselectivity—the ability to modify a specific hydroxyl group among several—is a key challenge in the synthesis of quercetin derivatives. The five hydroxyl groups on the quercetin scaffold exhibit different levels of acidity and reactivity, which can be exploited for selective modification. nih.gov
The general order of reactivity for direct methylation of quercetin's hydroxyl groups has been reported as 7-OH > 3-OH ≈ 4'-OH > 3'-OH > 5-OH. beilstein-journals.org This inherent difference in reactivity allows for some level of selective synthesis without the use of protecting groups, provided the reaction conditions are carefully controlled. researchgate.net For example, by using a specific molar equivalent of the alkylating agent, it's possible to preferentially obtain certain tri-O-alkyl ethers. researchgate.net
For more precise control, chemists rely on advanced techniques:
Protection/Deprotection Strategies: As mentioned previously, this is the most robust method. By converting certain hydroxyls into temporary ether or ester groups, the remaining free hydroxyls can be targeted for modification. beilstein-journals.org For example, using ester intermediates allows for the synthesis of specific derivatives like rhamnetin (B192265) (7-O-methylquercetin). nih.gov
Enzymatic Methods: Specific enzymes can catalyze reactions at particular positions on the flavonoid core. For instance, Catechol-O-methyltransferase (COMT) is an enzyme that can methylate the catechol group (3'-OH and 4'-OH). acs.org Studies have shown that quercetin tends to undergo meta-O-methylation (at the 3'-position) when catalyzed by COMT. acs.org
Chelation with Boron Compounds: In some cases, chelation of the catechol moiety with borax (B76245) has been used to protect the 3' and 4' hydroxyl groups, although this can lead to complex mixtures. beilstein-journals.org
Design and Synthesis of Quercetin Methyl Ether Analogues for Research Purposes
Researchers synthesize analogues of quercetin methyl ethers to investigate how specific structural features influence their biological and chemical properties. mdpi.comrsc.org These modifications typically focus on the remaining hydroxyl groups or the C4-carbonyl group. nih.gov
The hydroxyl groups not converted to methyl ethers are prime targets for further derivatization. Common strategies include:
O-Alkylation: Introducing alkyl chains of varying lengths (ethyl, butyl, etc.) can alter properties like lipophilicity. mdpi.comresearchgate.net For example, a series of alkyl quercetin derivatives, including triethoxy- and tetraethoxyflavones, were synthesized by reacting quercetin with the corresponding alkyl halides. researchgate.net The synthesis of 7-O-geranylquercetin is another example of introducing a more complex alkyl group. nih.gov
O-Acylation: The introduction of acetyl groups is another common modification. mdpi.com For instance, 3,7,3′,4′-O-tetraacetylquercetin (4Ac-Q) was synthesized to study how acetylation affects the molecule's properties. mdpi.com This is often achieved through a three-step process of acetylation, alkylation, and deacetylation. brieflands.com
Glycosylation: Attaching sugar moieties to the hydroxyl groups can form glycosides, which may alter solubility. smolecule.com
Bioisosteric Replacement: Replacing the hydroxyl groups with other functional groups that have similar physical or chemical properties. nih.gov
The table below summarizes various modifications made to quercetin's hydroxyl groups for research purposes.
| Modification Type | Example Reagent(s) | Resulting Derivative Class | Reference |
|---|---|---|---|
| Etherification (Alkylation) | Ethyl iodide, n-butyl bromide, Geranyl bromide | O-Alkyl ethers (e.g., Quercetin 3,7,3',4'-tetraethyl ether) | researchgate.netresearchgate.net |
| Esterification (Acylation) | Acetic anhydride | O-Acyl esters (e.g., Tetraacetylquercetin) | mdpi.com |
| Glycosylation | Sugars | Glycosides | smolecule.com |
The carbonyl group at the C-4 position of the C-ring is another site for chemical modification, although less common than hydroxyl group derivatization. This group is crucial for the planarity and electronic properties of the flavonoid scaffold. scispace.com Modifications at this site can significantly alter the molecule's characteristics.
One notable strategy is chalcogenation , which involves the bioisosteric conversion of the C-4 carbonyl group into a thiocarbonyl (C=S) or selenocarbonyl (C=Se) group. nih.gov For example, researchers have reported the synthesis of such analogues by first performing an exhaustive O-methylation of quercetin to protect the hydroxyl groups, followed by thionation to convert the carbonyl to a thiocarbonyl. mdpi.com These modifications create a new class of analogues for exploring structure-activity relationships. nih.gov
Mechanistic Research of Quercetin 3,4 Dimethyl Ether in Biological Systems Preclinical and in Vitro
Antioxidant Mechanisms
The antioxidant properties of Quercetin (B1663063) 3,4'-dimethyl ether are a cornerstone of its biological activity, influencing its protective effects at a cellular level. biosynth.com These mechanisms are multifaceted, involving direct interaction with reactive species and modulation of the cellular oxidative environment.
Free Radical Scavenging
Quercetin 3,4'-dimethyl ether demonstrates a significant capacity for scavenging free radicals. smolecule.com This activity is attributed to its specific chemical structure, which facilitates the donation of hydrogen atoms to neutralize unstable radicals. smolecule.com Studies on extracts from Sorghum bicolor containing this compound have shown strong free radical scavenging activity. researchgate.net The methylation pattern of quercetin derivatives is crucial, as it can enhance radical-scavenging activity compared to the parent compound, quercetin, by stabilizing the resulting radical cation through an electron-donating effect.
Modulation of Oxidative Stress
Beyond direct scavenging, this compound contributes to cellular protection by modulating pathways involved in oxidative stress. biosynth.com By interacting with various enzymes and receptors, it can influence biological processes that mitigate the damaging effects of an excess of reactive oxygen species. biosynth.com This modulation helps to maintain cellular homeostasis and protect against oxidative damage.
Anti-lipid Peroxidation
A key aspect of its antioxidant profile is its potent inhibitory effect on lipid peroxidation. In vitro studies using rat liver microsomes have demonstrated that this compound exhibits significant anti-lipid peroxidation activity. chemfaces.comtargetmol.com This protective action against the oxidative degradation of lipids is crucial for maintaining the integrity of cellular membranes. Research has consistently reported a strong inhibitory concentration for this activity. chemfaces.comtargetmol.com
| Compound | Assay System | Activity | IC₅₀ Value (µM) | Source |
|---|---|---|---|---|
| This compound | Rat liver microsomes | Anti-lipid peroxidation | 0.3 | chemfaces.comtargetmol.com |
Anti-inflammatory Mechanisms
This compound has been shown to possess anti-inflammatory properties, suggesting its potential as a modulator of inflammatory responses. smolecule.comtargetmol.com
Modulation of Inflammatory Pathways (e.g., NO/cGMP pathway)
The anti-inflammatory effects of flavonoids are often linked to their ability to modulate key signaling pathways. While direct evidence for this compound's action on the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway is still emerging, research on closely related methylated quercetin derivatives provides strong inferential evidence. For instance, Quercetin 3,7-dimethyl ether is reported to have a vasorelaxant profile related to the NO/cGMP pathway. nih.govmedchemexpress.com Its relaxant effect on rat aortic rings was significantly diminished by inhibitors of NO synthase and guanylyl cyclase, indicating a dependency on this pathway. nih.gov Similarly, the vasorelaxant effect of ayanin (B192242) (Quercetin 3,4',7-trimethyl ether) is also linked to the NO/cGMP pathway. researchgate.net These findings suggest that methylated flavonoids, as a class, may exert vasorelaxant and potentially anti-inflammatory effects by modulating NO signaling, a common mechanism for such compounds. mdpi.com
Anticancer Mechanisms
One of the most extensively studied areas of this compound's bioactivity is its potential as an anticancer agent. smolecule.com Research has shown it to be highly cytotoxic against specific cancer cell lines, particularly leukemia, through multiple intricate mechanisms. chemfaces.comtargetmol.com
The primary anticancer mechanism identified is the induction of apoptosis through an intrinsic, mitochondria-dependent pathway. chemfaces.comtargetmol.com This process is initiated independently of the generation of reactive oxygen species. chemfaces.comtargetmol.com Key events in this apoptotic cascade include:
G₂/M Phase Cell-Cycle Arrest : The compound induces a halt in the cell cycle at the G₂/M checkpoint. chemfaces.com
Mitochondrial Involvement : The process involves the release of cytochrome c from the mitochondria. chemfaces.com Overexpression of protective mitochondrial proteins like Bcl-2 and Bcl-xL has been shown to confer partial resistance to the apoptosis induced by the compound. chemfaces.com
Caspase Activation : It triggers the processing and activation of multiple caspases, including caspase-3, -6, -7, and -9. chemfaces.com
PARP Cleavage : The activation of caspases leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. chemfaces.com
MAPK Pathway : The mitogen-activated protein kinase (MAPK) signaling pathways are also involved in the induced cell death. chemfaces.comtargetmol.com
Other proposed anticancer mechanisms include the inhibition of histone acetyltransferases (HATs), which could alter the expression of genes involved in cell proliferation, and overcoming TRAIL (TNF-related apoptosis-inducing ligand) resistance by enhancing the expression of Death Receptor 5 (DR5). smolecule.com
| Cancer Type / Cell Line | Observed Effect | Proposed Mechanism | Source |
|---|---|---|---|
| Leukemia cells | High cytotoxicity, induced apoptosis | G₂/M arrest, cytochrome c release, caspase-3, -6, -7, -9 activation, PARP cleavage, MAPK pathway involvement | chemfaces.comtargetmol.com |
| Various cancer cell lines | Inhibition of growth and proliferation | Inhibition of histone acetyltransferases (HATs) | smolecule.com |
| TRAIL-resistant cancer cells | Overcomes TRAIL resistance | Enhances DR5 expression |
Induction of Apoptosis and Cell Cycle Arrest
Research indicates that this compound induces apoptosis through a caspase-dependent mechanism and causes cell cycle arrest, primarily at the G2/M phase. chemfaces.com This dual action contributes to its efficacy in inhibiting the proliferation of cancer cells.
Studies have shown that this compound triggers the intrinsic apoptotic pathway, which is a process mediated by the mitochondria. targetmol.comchemfaces.com This pathway is a crucial mechanism for eliminating damaged or cancerous cells. The involvement of mitochondria is a key aspect of the compound's ability to induce cell death in leukemia cells. targetmol.comchemfaces.com
The apoptotic process induced by this compound is dependent on the activation of a cascade of enzymes known as caspases. chemfaces.com Specifically, the processing and activation of caspase-3, caspase-6, caspase-7, and caspase-9 have been observed in response to treatment with this compound. chemfaces.com Caspase-9 is an initiator caspase in the intrinsic pathway, while caspases-3, -6, and -7 are executioner caspases that carry out the final stages of apoptosis.
A critical event in the intrinsic apoptotic pathway is the release of cytochrome c from the mitochondria into the cytoplasm. chemfaces.com this compound has been found to induce this release. chemfaces.com Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, which in turn activates caspase-9. The activation of executioner caspases, such as caspase-3, leads to the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP). chemfaces.com The cleavage of PARP is a well-established hallmark of apoptosis and is observed in cells treated with this compound. chemfaces.com
The regulation of apoptosis is tightly controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax). The ratio of these proteins is critical in determining a cell's fate. Research has shown that overexpression of the protective mitochondrial proteins Bcl-2 and Bcl-xL can confer partial resistance to the apoptosis induced by this compound. chemfaces.com This suggests that the compound's pro-apoptotic effect is, at least in part, mediated by its ability to modulate the balance of these Bcl-2 family proteins, tipping it in favor of apoptosis.
In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest at the G2-M phase in human tumor cell lines, particularly in leukemia cells. chemfaces.com This prevents the cells from proceeding through mitosis and further proliferation. This G2/M blockade is a significant component of its anticancer activity. chemfaces.com
Interactive Data Table: Effects of this compound on Apoptosis and Cell Cycle
| Biological Process | Key Molecular Event | Observed Effect of this compound | Cell Line(s) |
| Intrinsic Apoptosis | Mitochondrial Pathway Involvement | Induction of intrinsic dependent apoptotic event | Leukemia cells targetmol.comchemfaces.com |
| Caspase Activation | Processing of Caspase-3, -6, -7, -9 | Activation of multiple caspases | Leukemia cells chemfaces.com |
| Apoptosome Formation | Cytochrome c Release | Induced | Leukemia cells chemfaces.com |
| DNA Repair/Apoptosis | PARP Cleavage | Induced | Leukemia cells chemfaces.com |
| Apoptosis Regulation | Bcl-2 and Bcl-xL Modulation | Overexpression confers partial resistance | Leukemia cells chemfaces.com |
| Cell Cycle | G2/M Phase Arrest | Induced | Leukemia cells chemfaces.com |
Bcl-2/Bax and Bcl-xL Modulation
Modulation of Kinase Signaling Pathways
Beyond its direct effects on the apoptotic machinery, this compound also influences key kinase signaling pathways that are often dysregulated in cancer.
In some preclinical models, this flavonoid has been observed to induce the phosphorylation of members of the mitogen-activated protein kinase (MAPK) family. chemfaces.com Specifically, the cell death induced by this compound can be lessened by inhibiting the c-Jun N-terminal kinases/stress-activated protein kinases (JNK/SAPK) and the extracellular signal-regulated kinases (ERK) 1/2. chemfaces.com This indicates that the activation of these MAPK pathways plays a role in the compound's mechanism of action.
Furthermore, in breast cancer cells, this compound has been shown to inhibit the Notch1 and PI3K/Akt signaling pathways. spandidos-publications.com These pathways are critical for cell proliferation, survival, and the maintenance of cancer stem cells. spandidos-publications.com By inhibiting these pathways, the compound can suppress the formation of breast cancer stem cells. spandidos-publications.com
Interactive Data Table: Modulation of Kinase Signaling by this compound
| Signaling Pathway | Target/Effect | Observed Outcome | Cell Line(s) |
| MAPK Pathway | Phosphorylation of JNK/SAPK and ERK1/2 | Contributes to induced cell death | Leukemia cells chemfaces.com |
| Notch1 Pathway | Inhibition | Repression of EMT and CSCs | Breast cancer cells spandidos-publications.com |
| PI3K/Akt Pathway | Inhibition | Repression of EMT and CSCs | Breast cancer cells spandidos-publications.com |
Mitogen-Activated Protein Kinases (MAPKs) (JNK, ERK1/2)
This compound, also known as 5,7,3'-trihydroxy-3,4'-dimethoxyflavone (THDF), has been shown in preclinical research to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. chemfaces.com One study investigating its effects on leukemia cells found that the compound induced the phosphorylation of members of the MAPK family. chemfaces.com The study further demonstrated that the cell death induced by this compound was weakened by the inhibition of c-jun N-terminal kinases/stress-activated protein kinases (JNK/SAPK) and extracellular signal-regulated kinases (ERK) 1/2, indicating that the compound's cytotoxic activity is mediated, at least in part, through these MAPK pathways. chemfaces.com
Similarly, a study on Quercetin-3-methyl ether, a closely related compound, revealed its potent chemopreventive activity by targeting ERKs. nih.gov This compound was found to directly bind with ERKs, inhibit their kinase activity, and reduce their phosphorylation. nih.gov The parent compound, Quercetin, has also been shown to attenuate the phosphorylation of ERK and JNK in various cellular models. nih.gov For instance, in human skin tissues, Quercetin treatment suppressed UV-mediated phosphorylation of ERK and JNK. nih.gov
Table 1: Effects of this compound and Related Compounds on MAPK Signaling
| Compound | Target Pathway | Observed Effect | Cell/System Model |
|---|---|---|---|
| This compound (THDF) | JNK/SAPK, ERK1/2 | Induced phosphorylation; inhibition of these pathways attenuated compound-induced cell death. chemfaces.com | Leukemia cells |
| Quercetin-3-methyl ether | ERKs | Inhibited kinase activity and attenuated phosphorylation; showed direct binding. nih.gov | Mouse skin epidermal JB6 P+ cells |
| Quercetin (Parent Compound) | ERK, JNK | Attenuated UV-mediated phosphorylation. nih.gov | Human skin tissues |
PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell survival, growth, and proliferation. Dysregulation of this pathway is a common feature in various diseases, including cancer. researchgate.netnih.gov Preclinical studies have identified this pathway as a target for methylated quercetin derivatives. Specifically, Quercetin-3-methyl ether has been demonstrated to suppress the formation of human breast cancer stem cells by inhibiting the PI3K/Akt signaling pathway. nih.gov The study indicated that the compound induced the phosphorylation of PI3K and Akt. nih.gov While much of the research focuses on the parent compound, quercetin, which is a known inhibitor of the PI3K/Akt/mTOR pathway in multiple cancer cell lines, the evidence on its methylated forms suggests a similar mechanism of action. researchgate.netnih.govacs.org The PI3K/Akt/mTOR pathway's role in cell activation, proliferation, and metabolism makes it a significant target in preclinical evaluations for various therapeutic agents. researchgate.net
Notch1 Signaling Pathway
The Notch signaling pathway is an evolutionarily conserved pathway that plays a fundamental role in cell-to-cell communication, influencing cell fate decisions, proliferation, and apoptosis. Research has implicated Quercetin-3-methyl ether in the modulation of this pathway. In a study focused on human breast cancer, it was demonstrated that Quercetin-3-methyl ether treatment led to a decrease in the expression of Notch1. nih.gov This inhibition of the Notch1 signaling pathway was linked to the compound's ability to suppress the formation of mammospheres, which are an in vitro measure of cancer stem cell activity. nih.gov The study highlights that by downregulating Notch1, Quercetin-3-methyl ether can interfere with the self-renewal capacity of cancer stem cells, suggesting a potential mechanism for its anti-tumor activity. nih.gov
Inhibition of JAK2 (for analogues)
The Janus kinase (JAK) family, particularly JAK2, is integral to signaling pathways that control cell growth, survival, and differentiation. While direct studies on this compound's effect on JAK2 are limited, research on its analogues has provided insights. A molecular docking study investigated the interaction of new quercetin derivatives with the JAK2 protein. thescipub.com This computational approach aimed to estimate the antiprofilerative activities of these analogues by predicting their binding affinity within the active site of the JAK2 protein. thescipub.com Furthermore, studies on the parent compound, quercetin, have shown it can directly target and inhibit JAK2 kinase activity. nih.govfrontiersin.org In human skin, quercetin was found to bind directly to JAK2, and in vascular smooth muscle cells, it attenuated the activation of the JAK2/STAT3 pathway. nih.govfrontiersin.org These findings suggest that the quercetin scaffold is a viable candidate for designing inhibitors of the JAK2 signaling pathway.
Effects on Cellular Processes
Suppression of Cell Viability and Proliferation
This compound has demonstrated significant effects on fundamental cellular processes such as viability and proliferation in various preclinical models. Research has shown it to be highly cytotoxic against leukemia cells. chemfaces.com Studies on its closely related analogue, Quercetin-3-methyl ether, have reported a marked inhibition of cell growth in human breast cancer cell lines, including triple-negative (MDA-MB-231) and hormone-sensitive (MCF-7, T47D) types. nih.gov This compound was also found to inhibit the proliferation of mouse skin epidermal JB6 P+ cells in a dose- and time-dependent fashion. nih.gov Furthermore, Quercetin-3-methyl ether has been observed to inhibit the viability of colorectal cancer cells, an effect that was also dependent on the dose and duration of treatment. nih.gov
Table 2: Preclinical Findings on the Suppression of Cell Viability and Proliferation by this compound and its Analogue
| Compound | Cell Line(s) | Key Findings |
|---|---|---|
| This compound | Leukemia cells | Demonstrated high cytotoxicity. chemfaces.com |
| Quercetin-3-methyl ether | Human breast cancer cells (MDA-MB-231, MCF-7, T47D) | Significantly inhibited cell growth. nih.gov |
| Quercetin-3-methyl ether | Mouse skin epidermal JB6 P+ cells | Inhibited proliferation in a dose- and time-dependent manner. nih.gov |
| Quercetin-3-methyl ether | Colorectal cancer cells | Inhibited cell viability in a dose- and time-dependent manner. nih.gov |
Inhibition of Cell Invasion and Migration
The ability of cancer cells to invade surrounding tissues and migrate to distant sites is a hallmark of metastasis. Preclinical research indicates that methylated quercetin compounds can interfere with these processes. A study using Quercetin-3-methyl ether showed that it effectively suppressed the invasion and migration of human breast cancer cells. nih.gov The same study noted that the compound also suppressed the epithelial-mesenchymal transition (EMT), a key process for initiating metastasis, as evidenced by the increased expression of E-cadherin and decreased expression of vimentin (B1176767) and MMP-2. nih.gov While many studies focus on the parent compound, quercetin, which has been shown to inhibit migration and invasion in various cancer cell lines, the findings for its methylated ether derivatives point towards a conservation of this important anti-metastatic activity. nih.govnih.gov
Epithelial-Mesenchymal Transition (EMT) Inhibition
While direct studies on this compound's effect on Epithelial-Mesenchymal Transition (EMT) are limited, research on its parent compound, quercetin, provides significant insights. Quercetin has been shown to inhibit EMT in various cancer cells. For instance, in pancreatic cancer cells, quercetin impeded EMT and reduced the secretion of matrix metalloproteinases (MMPs) by blocking the STAT3 signaling pathway. nih.govdovepress.com It also reversed IL-6-induced EMT, invasion, and migration. nih.gov In prostate cancer, quercetin was found to suppress the EMT process by downregulating the long non-coding RNA MALAT1. nih.gov Furthermore, in breast cancer, quercetin has been identified as a compound that can impair EMT and reverse resistance to CDK4/6 inhibitors by targeting the circHIAT1/miR-19a-3p/CADM2 axis. plos.org These findings suggest that the core structure of quercetin is active against EMT, and it is plausible that its derivatives, like this compound, may share similar inhibitory properties.
Cancer Stem Cell (CSC) Formation
Research has indicated that methylated derivatives of quercetin can play a role in suppressing the formation of cancer stem cells (CSCs). Specifically, Quercetin-3-methyl ether, a closely related compound, has been demonstrated to inhibit the formation of human breast cancer stem cells. nih.gov This inhibition was achieved by targeting the Notch1 and PI3K/Akt signaling pathways. nih.gov The study showed that this compound significantly suppressed mammosphere formation, a key characteristic of CSCs, and reduced the expression of stemness-related genes like SRY-box 2 and Nanog. nih.gov While this research focuses on the 3-methyl ether derivative, it highlights the potential for methylated quercetins to interfere with CSC-related pathways. This is relevant as CSCs are often linked to tumor recurrence and metastasis.
Overcoming TRAIL Resistance
This compound has been identified as a compound that can overcome resistance to TNF-related apoptosis-inducing ligand (TRAIL), a promising anti-cancer agent. medchemexpress.comchemicalbook.comchemsrc.comchemondis.com The mechanism behind this is its ability to enhance the expression of Death Receptor 5 (DR5), a key receptor for TRAIL-induced apoptosis. medchemexpress.comchemicalbook.comchemsrc.com By increasing the levels of DR5 on the surface of cancer cells, this compound sensitizes them to the apoptotic effects of TRAIL, thereby providing a potential strategy to overcome TRAIL resistance in cancer therapy. medchemexpress.comchemsrc.com
Independent of Reactive Oxygen Species Generation
Studies have shown that the cytotoxic effects of this compound in leukemia cells occur through a mechanism that is independent of the generation of reactive oxygen species (ROS). targetmol.combiocat.comchemfaces.com The induced cell death is mediated by an intrinsic, mitochondria-dependent apoptotic pathway involving mitogen-activated protein kinases (MAPKs). targetmol.combiocat.comchemfaces.com This is in contrast to its parent compound, quercetin, which can act as both an antioxidant and a pro-oxidant depending on the concentration and cellular environment. spandidos-publications.com The fact that this compound's anticancer activity does not rely on ROS production suggests a distinct and specific mechanism of action. targetmol.combiocat.com
Modulation of Polyamine Metabolism (e.g., SMOX inhibition)
A related compound, Quercetin-3-methyl ether, has been shown to modulate polyamine metabolism, which is often dysregulated in cancer. nih.govnih.gov Specifically, it inhibits the expression of spermine (B22157) oxidase (SMOX), a key enzyme in the polyamine catabolic pathway that converts spermine to spermidine. nih.govnih.govresearchgate.net In colorectal cancer cells, treatment with Quercetin-3-methyl ether led to a reduction in the levels of both spermine and spermidine. nih.govnih.gov This downregulation of SMOX and the subsequent decrease in cellular polyamine levels were linked to the induction of apoptosis in these cancer cells. nih.govnih.gov These findings suggest that targeting polyamine metabolism through SMOX inhibition is a potential anticancer mechanism for methylated quercetin derivatives.
Potential Anti-Multidrug Resistance (MDR) Mechanisms (for analogues)
Analogues of this compound, specifically other methylated forms of quercetin, have shown potential as agents to combat multidrug resistance (MDR) in cancer. mdpi.com Compounds such as 3,3',4',7-tetra-O-methylated quercetin and 3,3',4',5,7-penta-O-methylated quercetin have been found to influence the activity of the Breast Cancer Resistance Protein (BCRP), a key transporter involved in cancer cell resistance. mdpi.comthescipub.com These methylated derivatives were shown to inhibit BCRP, leading to the accumulation of chemotherapy drugs within resistant cancer cells. mdpi.com The parent compound, quercetin, has also been shown to reverse MDR in gastric cancer cells by downregulating the expression and activity of P-glycoprotein (P-gp), another important MDR transporter. nih.gov This suggests that methylation of quercetin can be a key strategy in developing compounds that can overcome drug resistance in cancer treatment.
Inhibition of Aurora B Kinase (for parent quercetin, relevant for target discovery)
The parent compound, quercetin, has been identified as a direct inhibitor of Aurora B kinase, a key protein involved in cell division and a target for cancer therapy. nih.govnih.govwiley.com Studies have shown that quercetin can directly bind to Aurora B kinase and inhibit its activity both in vitro and in vivo. nih.govwiley.com This inhibition leads to a suppression of the growth of lung cancer cells. nih.govnih.gov The inhibitory effect of quercetin on colony formation was more significant in cancer cells with higher expression levels of Aurora B. nih.gov While this research focuses on quercetin, the identification of Aurora B kinase as a target provides a valuable avenue for the discovery and development of its derivatives, including this compound, as potential kinase inhibitors. tandfonline.com
Antiviral Mechanisms (e.g., Anti-HCV NS5B polymerase, SARS-CoV2 viral proteins)
This compound, a specific derivative of the flavonoid quercetin, has been noted for its potential biological activities, including anti-inflammatory and anti-lipid peroxidation effects. chemfaces.com While research on this specific ether is emerging, much of the foundational understanding of its antiviral mechanisms is derived from studies on its parent compound, quercetin, and related analogues.
The anti-Hepatitis C Virus (HCV) activity of quercetin and its derivatives is partly attributed to their ability to act as structural mimics of α,γ-diketoacids (DKAs). nih.gov These DKAs are known to inhibit the HCV NS5B polymerase by chelating the two magnesium ions essential for its function at the active site. nih.gov Quercetin itself has been identified as an HCV inhibitor with moderate activity (EC₅₀ = 19.8 μM) and has been shown to inhibit the HCV RNA-dependent RNA polymerase (RdRp) with 83.7% inhibition at a 20 μM concentration in enzyme assays. nih.gov Further studies have demonstrated that quercetin can suppress HCV replication in subgenomic replicon systems and reduce the production of infectious virus particles in cell cultures. nih.gov This inhibition is mediated, at least in part, through the direct targeting of the NS3 protease, another crucial enzyme for viral replication. nih.gov Computational docking studies support these findings, showing that flavonoids, including quercetin, can bind effectively to the HCV NS5B polymerase.
In the context of SARS-CoV-2, the parent compound quercetin has been investigated as a potent inhibitor. plos.org It has shown strong antiviral activity in vitro through various mechanisms, including inhibiting viral entry and targeting viral proteases essential for replication, such as the main protease (Mpro). plos.orgnih.gov In-silico studies suggested that quercetin could bind with high affinity to SARS-CoV-2 proteins involved in viral entry and replication. nih.gov Subsequent in-vitro assays confirmed that quercetin effectively inhibits the SARS-CoV-2 RdRp with an IC₅₀ of 122.1 ±5.46 nM, which is significantly more potent than Remdesivir in the same assay (IC₅₀ of 21.62 ±2.81 μM). plos.org Furthermore, quercetin was found to impair SARS-CoV-2 infection in human cells, partly by blocking the fusion process that facilitates its propagation. nih.gov Flavonols like quercetin and its derivatives are among the most promising flavonoids studied for their inhibitory activity against the SARS-CoV-2 3C-like protease (3CLpro). mdpi.com
| Compound | Viral Target | Assay Type | Key Finding | Reference |
|---|---|---|---|---|
| Quercetin | HCV NS5B Polymerase (RdRp) | Enzyme Assay | 83.7% inhibition at 20 μM | nih.gov |
| Quercetin | HCV (general replication) | Cell-based Assay | EC₅₀ = 19.8 μM | nih.gov |
| Quercetin | SARS-CoV-2 RdRp | In-vitro Assay | IC₅₀ = 122.1 ±5.46 nM | plos.org |
| Remdesivir (comparator) | SARS-CoV-2 RdRp | In-vitro Assay | IC₅₀ = 21.62 ±2.81 μM | plos.org |
| Quercetin | SARS-CoV-2 (general replication) | In-vitro Assay | IC₅₀ = 1.149 μg/ml | plos.org |
Neuroprotective Mechanisms
The neuroprotective potential of this compound and its parent compound, quercetin, has been explored through various mechanistic pathways in preclinical models.
The parent compound quercetin has demonstrated significant neuroprotective properties in both in vivo and in vitro models of ischemic stroke. nih.gov Pre-clinical studies show that quercetin can limit the secretion of inflammatory factors, inhibit inflammatory thrombosis, and reduce oxidative stress, apoptosis, and autophagy following ischemic brain injury. nih.gov In a rat model of cerebral ischemia, pretreatment with quercetin (20 mg/kg) for 10 days before injury led to a significant increase in the levels of the essential elements magnesium, zinc, and selenium, as well as the antioxidant enzymes superoxide (B77818) dismutase (SOD) and catalase (CAT) in the affected brain cortex. mdpi.comnih.gov Concurrently, quercetin treatment decreased levels of the lipid peroxidation marker malondialdehyde (MDA), the transition metals iron and copper, and the Cu/Zn ratio. mdpi.comnih.gov These findings suggest that quercetin's neuroprotective mechanism during cerebral ischemia involves the modulation of essential elements and the enhancement of the brain's antioxidant capacity. mdpi.comnih.gov
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a key therapeutic target for aging-related diseases, and its activation is a significant mechanism behind quercetin's protective effects. frontiersin.org Quercetin is a known activator of SIRT1. frontiersin.orgaging-us.com This activation plays a crucial role in regulating cellular processes linked to neurodegeneration, such as oxidative stress, inflammation, and mitochondrial damage. frontiersin.org For instance, quercetin has been shown to exert neuroprotective effects by targeting the SIRT1/Keap1/Nrf2/HO-1 pathway. frontiersin.org In models of diabetic encephalopathy, quercetin treatment improved learning and memory while significantly up-regulating SIRT1 protein expression. aging-us.com The activation of SIRT1 by quercetin can also inhibit inflammatory pathways like NF-κB and modulate autophagy, a cellular cleaning process that is often dysfunctional in neurodegenerative conditions. frontiersin.orgfrontiersin.orgresearchgate.net Studies have shown that the protective effect of quercetin against apoptosis and extracellular matrix degeneration in nucleus pulposus cells is dependent on the SIRT1-autophagy pathway. frontiersin.orgresearchgate.net
Heme oxygenase-1 (HO-1) is a critical antioxidant and anti-inflammatory enzyme, and its induction is a key component of quercetin's cytoprotective effects. Quercetin upregulates HO-1 expression through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. nih.govplos.org In human aortic endothelial cells, quercetin strongly induced HO-1 gene transcription in a dose- and time-dependent manner, which contributes to its antioxidant and anti-inflammatory effects. nih.gov This induction helps reduce the generation of reactive oxygen species (ROS) and inhibits the expression of adhesion molecules involved in atherosclerosis. nih.gov In microglial cells, quercetin's ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production and inflammation is linked to its capacity to stimulate HO-1 expression via the Nrf2 pathway. plos.org Furthermore, in macrophages, quercetin was found to suppress NADPH oxidase-derived oxidative stress, a key factor in inflammatory diseases, by inducing HO-1. nih.gov This suggests that the modulation of HO-1 expression is a central mechanism for the antioxidant and anti-inflammatory actions of quercetin relevant to neuroprotection. nih.govmdpi.com
| Pathway/Molecule | Model System | Observed Effect of Quercetin | Reference |
|---|---|---|---|
| SIRT1 | db/db Mice (Diabetic Encephalopathy) | Significantly increased protein expression | aging-us.com |
| SIRT1 | Nucleus Pulposus Cells | Promoted expression in a dose-dependent manner | frontiersin.orgresearchgate.net |
| HO-1 | Human Aortic Endothelial Cells | Strongly induced gene transcription | nih.gov |
| HO-1 | BV-2 Microglial Cells | Increased protein expression, enhanced by LPS | plos.org |
| HO-1 | RAW264.7 Macrophages | Increased expression in presence or absence of LPS | nih.gov |
Activation of SIRT1-dependent pathways (for parent quercetin, relevant for target discovery)
Other Biological Activity Mechanisms (e.g., Estrogenic Activity)
This compound has been identified in plant extracts that exhibit hormonal activity. In a study of the inflorescences of Cyperus alopecuroides, an ethanol (B145695) extract containing both this compound and its isomer, Quercetin 3,3'-dimethyl ether, showed moderate estrogenic activity in a yeast-based assay using Saccharomyces cerevisiae. nih.govchemfaces.com This suggests that the compound may interact with estrogen receptors, a mechanism common to phytoestrogens. nih.gov
Computational Research of Quercetin 3,4 Dimethyl Ether
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as Quercetin (B1663063) 3,4'-dimethyl ether, might interact with a biological target, typically a protein or enzyme.
Binding affinity, often expressed as the Gibbs free energy of binding (ΔG), quantifies the strength of the interaction between a ligand and its receptor. A more negative ΔG value indicates a more stable and favorable binding interaction. Molecular docking studies have calculated the binding affinities of Quercetin 3,4'-dimethyl ether against several protein targets.
For instance, a derivative, this compound 7-alpha-L-Arabinofuranosyl-(1-6)-glucoside, demonstrated a strong binding affinity for Plasmodium falciparum Enoyl Acyl Carrier Protein Reductase (PfENR) with a Gibbs free energy value of -11.6 kcal/mol, suggesting a stable inhibitory interaction. researchgate.net The negative value indicates that the binding process is spontaneous and stable. researchgate.net In another study targeting the main protease (Mpro) of SARS-CoV-2, this compound showed a promising binding-free energy of -7.2 kcal/mol. Research on related quercetin derivatives suggests that the presence of methoxy (B1213986) groups can sometimes weaken interactions by blocking or reducing hydrogen bond formation, which makes the strong binding affinities observed for this dimethylated ether noteworthy. researchgate.net
Table 1: Binding Affinity of this compound with Various Protein Targets
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Source |
| PfENR | This compound 7-alpha-L-Arabinofuranosyl-(1-6)-glucoside | -11.6 | researchgate.net |
| SARS-CoV-2 Mpro | This compound | -7.2 |
The stability of a ligand-receptor complex is governed by specific interactions with amino acid residues in the protein's binding pocket, including hydrogen bonds and hydrophobic interactions. Computational studies have identified these key residues for this compound.
When docked with Xanthine (B1682287) Oxidase, the compound, referred to as blumeatin, was found to form hydrogen bonds with amino acid residues Thr1010, Val1011, Phe914, and Ala1078. acs.org In the case of its glycoside derivative binding to PfENR, analysis revealed the formation of one hydrogen bond and interactions with several hydrophobic residues (LEU216, TRP131) and hydrophilic residues (GLY106, GLY104, ASN218, LYS240, ASP168, SER170). researchgate.net Furthermore, the high-resolution (1.92 Å) crystal structure of tubulin in complex with this compound (referred to as QU34) has provided precise, atomic-level details of the molecular interactions within the colchicine-binding site, offering a clear structural basis for these interactions. nih.gov
Table 2: Key Amino Acid Interactions for this compound
| Target Protein | Interacting Amino Acid Residues | Interaction Type | Source |
| PfENR | LEU216, TRP131 | Hydrophobic | researchgate.net |
| PfENR | GLY106, GLY104, ASN218, LYS240, ASP168, SER170 | Hydrophilic | researchgate.net |
| Xanthine Oxidase | Thr1010, Val1011, Phe914, Ala1078 | Hydrogen Bonds | acs.org |
| Tubulin | Residues in the colchicine-binding domain | Specific molecular interactions | nih.gov |
Molecular docking has been employed to screen this compound against a variety of enzymes and proteins implicated in different diseases.
PfENR: The stable binding of a this compound derivative to Plasmodium falciparum Enoyl Acyl Carrier Protein Reductase (PfENR) suggests its potential as an antimalarial agent. researchgate.net The compound has also been identified in studies targeting another malarial protease, Falcipain-3 (FP-3). dicames.online
JAK2 and HCV NS5B: While this compound has been investigated against numerous targets, specific computational docking studies focusing on Janus kinase 2 (JAK2) and Hepatitis C virus NS5B polymerase were not prominent in the reviewed literature.
Xanthine Oxidase: As a potent inhibitor of xanthine oxidase, this compound (blumeatin) shows promise for applications related to hyperuricemia. acs.org Its interaction with key amino acids in the enzyme's active site underpins this inhibitory potential. acs.org
SARS-CoV-2 Viral Proteins: The compound has been identified as a promising inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. Other in silico screening has also pointed to its high potential as an antiviral compound. neliti.com
Tubulin: A high-resolution crystal structure confirmed that this compound binds to the colchicine-binding site of tubulin, a key target for anticancer therapeutics due to its role in cell division. nih.gov This structural data provides a solid foundation for designing new flavone-based anticancer drugs. nih.gov
Identification of Key Amino Acid Residues and Hydrogen Bonding
Energy Minimized Conformational Analysis (e.g., MM2)
Conformational analysis is used to determine the most stable three-dimensional shape of a molecule, which is critical for its interaction with biological targets. The MM2 force field is a computational method used to calculate the potential energy of different conformations, with the lowest energy state representing the most stable structure. scispace.com
Studies on quercetin and its derivatives have utilized MM2 energy minimization to determine key dihedral angles (α and β) that define the spatial relationship between the different rings of the flavonoid structure. scispace.comnepjol.info This analysis is crucial because the molecule's 3D geometry dictates how well it can fit into a protein's binding site. scispace.com While specific dihedral angle values for this compound were not detailed in the reviewed literature, the MM2 calculation method is established as a reliable approach for identifying the most probable and stable molecular conformation for this class of compounds. scispace.com
ADME Prediction (excluding toxicity)
ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a computational process that models the pharmacokinetic properties of a compound in the human body. These predictions are vital in early-stage drug discovery to assess a molecule's potential to become a viable drug.
In silico analyses using tools like the SwissADME web server have been conducted on this compound. These studies revealed that the compound possesses favorable ADME properties. Specifically, it was predicted to have a high absorption profile in the human intestine, with a calculated absorption of 81.93%. acs.org This high intestinal absorption is a desirable characteristic for an orally administered therapeutic agent.
Table 3: Predicted ADME Properties of this compound
| ADME Property | Prediction | Source |
| Intestinal Absorption | High (81.93%) | acs.org |
| General Profile | Favorable absorption, distribution, and metabolism |
Analytical Methods for Research and Quantification of Quercetin 3,4 Dimethyl Ether
HPLC Methodologies
High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of Quercetin (B1663063) 3,4'-dimethyl ether from various sources, including plant extracts and reaction mixtures. nih.govoup.comscispace.com Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for the analysis of flavonoids like Quercetin 3,4'-dimethyl ether. nih.govoup.comphcog.com
A typical RP-HPLC method involves a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution, often acidified with acetic acid or phosphoric acid. oup.comchemfaces.commdpi.comsemanticscholar.org The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the more polar mobile phase.
Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of complex mixtures containing multiple flavonoids. chemfaces.com However, isocratic methods, which use a constant mobile phase composition, have also been successfully developed for the analysis of specific flavonoids. oup.com Detection is commonly performed using a UV-Vis detector, with wavelengths around 254 nm, 285 nm, or 370 nm being typical for flavonoids. oup.comchemfaces.comnih.gov The retention time, the time it takes for the analyte to pass through the column, is a key parameter for identification when compared to a known standard. oup.com The peak area in the resulting chromatogram is proportional to the concentration of the analyte, allowing for accurate quantification. rsc.org
Table 1: Examples of HPLC Methods for Flavonoid Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | RP C18, Nucleosil oup.com | Thermo Hypersil Gold C18 nih.gov | Reversed-phase C18 phcog.comsemanticscholar.org |
| Mobile Phase | Isocratic: Methanol-0.5% phosphoric acid (50:50, v/v) oup.com | Isocratic: Acetonitrile-2% v/v acetic acid (40:60, v/v) nih.gov | Gradient: Acetonitrile-0.5% aqueous acetic acid phcog.comsemanticscholar.org |
| Flow Rate | 0.9 mL/min oup.com | 1.3 mL/min nih.gov | 1.0 ml/min chemfaces.com |
| Detection | UV at 285 nm oup.com | UV at 370 nm nih.gov | UV at 254 nm chemfaces.com |
This table is for illustrative purposes and specific conditions may vary based on the application.
Spectroscopic Identification Methods (e.g., NMR, UV-Vis)
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. smolecule.com In the ¹H-NMR spectrum of this compound, characteristic signals for the methoxy (B1213986) group protons are typically observed as singlets. smolecule.com The aromatic protons on the A and B rings exhibit distinct chemical shifts and coupling patterns that are indicative of their specific substitution. smolecule.com For instance, the protons on the A-ring show splitting patterns consistent with the 5,7-dihydroxy substitution. smolecule.com ¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. ias.ac.in
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the flavonoid structure. Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum, referred to as Band I (typically 300-400 nm) and Band II (typically 240-280 nm). nepjol.info The position of these absorption maxima (λmax) can provide valuable information about the oxygenation pattern and the nature of the substituents on the flavonoid skeleton. nepjol.info For this compound, the UV spectrum in methanol will show characteristic absorption maxima. nepjol.info The use of shift reagents, such as sodium methoxide (B1231860) (NaOMe), aluminum chloride (AlCl₃), and boric acid (H₃BO₃), can cause specific shifts in the absorption bands, which helps to identify the location of free hydroxyl groups. nepjol.info
Table 2: Illustrative Spectroscopic Data for a Methylated Quercetin Derivative
| Spectroscopic Technique | Observed Data |
|---|---|
| ¹H-NMR (in DMSO-d₆) | Signals for methoxy protons (singlets), distinct aromatic proton signals for A and B rings. smolecule.com |
| ¹³C-NMR (in DMSO-d₆) | Resonances corresponding to all carbon atoms, including those of the methoxy groups and the flavonoid skeleton. ias.ac.in |
| UV-Vis (in Methanol) | Band I and Band II absorption maxima. nepjol.info |
Note: Specific chemical shifts and absorption maxima will be unique to the compound and the solvent used.
Antioxidant Activity Assays (e.g., DPPH, ABTS)
The antioxidant potential of this compound is a key area of research. Several in vitro assays are commonly used to evaluate its radical scavenging ability.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: The DPPH assay is a widely used method to assess the free radical scavenging capacity of a compound. scispace.com DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. nih.gov The decrease in absorbance at a specific wavelength (around 517 nm) is measured spectrophotometrically and is proportional to the radical scavenging activity of the compound. scispace.com The results are often expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS assay is another common method for determining antioxidant activity. tjpr.orgnih.gov The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. nih.govthaiscience.info This radical cation has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. tjpr.org The reduction in absorbance at a specific wavelength (around 734 nm) is measured to determine the antioxidant capacity of the compound. tjpr.orgthaiscience.info Similar to the DPPH assay, the results are often expressed as the IC₅₀ value. tjpr.org
Table 3: Comparison of Antioxidant Activity Assays
| Assay | Principle | Measurement |
|---|---|---|
| DPPH | Reduction of the stable DPPH free radical by an antioxidant. scispace.com | Decrease in absorbance at ~517 nm. scispace.com |
| ABTS | Reduction of the pre-formed ABTS radical cation by an antioxidant. tjpr.orgnih.gov | Decrease in absorbance at ~734 nm. tjpr.orgthaiscience.info |
Pharmacokinetic and Pharmacodynamic Studies in Preclinical Models
Absorption and Metabolism in Preclinical Models
The methylation of quercetin (B1663063) to form Quercetin 3,4'-dimethyl ether alters its physicochemical properties, which in turn can influence its absorption and metabolic fate. biosynth.com In general, the derivatives of quercetin are metabolized in the gastrointestinal tract before absorption. pan.olsztyn.pl The specific metabolic pathways for this compound have been investigated, with studies identifying known human metabolites such as 3,4'-Dimethoxy-5,3'-dihydroxyflavone, 7-O-glucuronide. nih.gov The methylation of hydroxyl groups can affect the molecule's solubility and bioavailability. smolecule.com Glycosylation, another potential metabolic reaction, can also enhance solubility and bioavailability. smolecule.com
Preclinical studies suggest that quercetin and its derivatives undergo extensive metabolism, resulting in glucuronidated, sulfated, and methylated forms found in body tissues. pan.olsztyn.pl While much of the research has focused on quercetin glycosides due to their prevalence in the diet, the metabolism of ether derivatives like this compound is an active area of investigation. pan.olsztyn.pl The modification of quercetin through methylation is believed to potentially enhance its biological effects by altering its absorption and stability. biosynth.com
Table 1: Known Metabolites of this compound in Preclinical Models
| Parent Compound | Metabolite |
|---|---|
| This compound | 3,4'-Dimethoxy-5,3'-dihydroxyflavone, 7-O-glucuronide nih.gov |
This table is interactive. Click on the headers to sort the data.
Preclinical Pharmacodynamic Endpoints
Vasorelaxant Activity
Preclinical studies have explored the vasorelaxant properties of quercetin derivatives. In a study using rat isolated aorta, the vasorelaxant potency of several quercetin ethers was compared. While the study focused on Quercetin 3,7-dimethyl ether, it provided a comparison with other methylated forms. The findings suggested that the degree and position of methylation on the quercetin structure influence its vasorelaxant activity. nih.govresearchgate.net Specifically, hydroxylation at certain positions of the B ring was found to be important for this effect. nih.gov The mechanism of vasorelaxation for some quercetin derivatives has been linked to the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway. nih.govresearchgate.net
Anti-tumor Growth in Xenografts
This compound has demonstrated anti-tumor activity in preclinical models. medchemexpress.com It has been shown to be cytotoxic against various human tumor cell lines, with a particular potency against leukemia cells. chemfaces.com The proposed mechanism involves the induction of G2-M phase cell-cycle arrest and apoptosis through a caspase-dependent pathway. chemfaces.com This includes the release of cytochrome c and the processing of multiple caspases. chemfaces.com
In xenograft models using human leukemia HL-60 cells, treatment with quercetin (in combination with green tea) led to a reduction in tumor growth. nih.gov This effect was associated with a decrease in anti-apoptotic proteins and an increase in pro-apoptotic proteins. nih.gov Furthermore, the treatment induced cell cycle arrest and autophagy. nih.gov Another mechanism by which this compound may exert its anti-tumor effects is by overcoming TRAIL (TNF-related apoptosis-inducing ligand) resistance through the enhancement of DR5 (Death Receptor 5) expression. medchemexpress.com
Table 2: Preclinical Pharmacodynamic Effects of this compound
| Pharmacodynamic Endpoint | Model System | Key Findings |
|---|---|---|
| Vasorelaxant Activity | Rat isolated aorta | Structure-dependent activity, influenced by methylation patterns. nih.govresearchgate.net |
| Anti-tumor Growth | Human tumor cell lines (in vitro) | Cytotoxic, particularly against leukemia cells; induces G2-M arrest and apoptosis. chemfaces.com |
| Anti-tumor Growth | Human leukemia HL-60 xenografts (in vivo) | Reduced tumor growth, modulated apoptotic proteins, induced cell cycle arrest and autophagy (Quercetin with green tea). nih.gov |
| Anti-tumor Activity | In vitro models | Overcomes TRAIL resistance by enhancing DR5 expression. medchemexpress.com |
This table is interactive. Click on the headers to sort the data.
Future Research Directions and Emerging Areas
Exploration of Novel Analogues and Derivatives
The synthesis of novel analogues and derivatives of Quercetin (B1663063) 3,4'-dimethyl ether presents a promising avenue for enhancing its biological activities. rsc.org The methylation of quercetin to form derivatives like Quercetin 3,4'-dimethyl ether is a known strategy to modify its properties. smolecule.com This process can alter the molecule's solubility and bioavailability, potentially leading to enhanced biological effects. biosynth.com
Future research will likely focus on:
Targeted Chemical Modifications: Introducing different functional groups to the core structure could lead to derivatives with improved potency, selectivity, and pharmacokinetic profiles. sioc-journal.cn Strategies such as glycosylation and further methylation are being explored to create novel metabolites not found in nature. jmb.or.kr
Synthesis of Hybrid Molecules: Combining the structural features of this compound with other pharmacologically active moieties could result in hybrid compounds with synergistic or novel therapeutic effects.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of how structural modifications impact biological activity is crucial. nih.gov For instance, studies on other quercetin derivatives have shown that the position of methyl groups can significantly influence their radical-scavenging activity. rsc.org A high-resolution crystal structure of tubulin in complex with this compound provides a framework for designing optimized flavone (B191248) analogs. nih.gov
Further Elucidation of Molecular Mechanisms
While preliminary studies have pointed to several mechanisms of action, a deeper understanding of the molecular pathways modulated by this compound is required. smolecule.com Current research suggests it can induce apoptosis in leukemia cells through an intrinsic pathway involving mitochondria and mitogen-activated protein kinases (MAPKs), independent of reactive oxygen species generation. targetmol.comchemfaces.com It has also been shown to overcome TRAIL resistance by enhancing DR5 expression. medchemexpress.com
Key areas for future investigation include:
Identification of Direct Molecular Targets: Pinpointing the specific proteins and enzymes that directly interact with this compound is a primary objective. Recent research has identified tubulin as a direct target, with the compound binding to the colchicine (B1669291) domain and inhibiting microtubule polymerization. nih.govresearchgate.net
Signaling Pathway Analysis: Comprehensive studies are needed to map the downstream signaling cascades affected by the compound. This includes a deeper look into its influence on pathways like MAPK, and others relevant to its observed anti-inflammatory and anti-cancer effects. targetmol.comchemfaces.com
Genomic and Proteomic Approaches: Utilizing high-throughput screening techniques can help identify global changes in gene and protein expression in response to treatment with this compound, offering a broader view of its cellular impact.
Identification of New Therapeutic Applications
The known anti-inflammatory, antioxidant, and anti-cancer properties of this compound provide a strong foundation for exploring new therapeutic avenues. biosynth.comtargetmol.com It has demonstrated high cytotoxicity against leukemia cells. chemfaces.com
Potential new applications to be investigated include:
Neurodegenerative Diseases: Given the neuroprotective properties observed in its parent compound, quercetin, exploring the potential of this compound in models of Alzheimer's and Parkinson's disease is a logical next step. biosynth.commdpi.com
Metabolic Disorders: The role of flavonoids in metabolic regulation suggests that this compound could be investigated for its effects on conditions like diabetes and obesity. acs.org
Antiviral Properties: Some studies have indicated potential antiviral activity for derivatives of quercetin, suggesting this could be a fruitful area of research for this compound. neliti.com An in silico study suggested it has higher antivirus activity than other related compounds. neliti.com
Advanced Computational Modeling Approaches
In silico methods are becoming increasingly valuable in drug discovery and development. For this compound, computational modeling can accelerate research and provide valuable insights.
Future applications of computational modeling include:
Molecular Docking and Dynamics Simulations: These techniques can be used to predict and analyze the binding of this compound and its analogues to various biological targets, helping to prioritize compounds for synthesis and experimental testing. biointerfaceresearch.com Molecular docking studies have already been used to investigate a glycoside derivative of this compound as a potential antimalarial agent. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of new derivatives based on their chemical structure, aiding in the rational design of more potent compounds.
Pharmacokinetic and Toxicity Prediction: In silico tools can be employed to predict the absorption, distribution, metabolism, excretion, and potential toxicity (ADMET) properties of new analogues, helping to identify candidates with favorable drug-like properties.
Biotransformation and Metabolic Engineering for Production
While chemical synthesis is a viable method for producing this compound, biotechnological approaches offer sustainable and potentially more efficient alternatives. smolecule.com
Future research in this area will focus on:
Microbial Cell Factories: Engineering microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce flavonoids is a rapidly developing field. mdpi.comfrontiersin.org These systems can be optimized to synthesize specific derivatives like this compound.
Enzymatic Biotransformation: Utilizing specific enzymes to carry out the methylation of quercetin can provide a highly selective and environmentally friendly method for production. The use of O-methyltransferases is a key area of exploration.
Metabolic Pathway Optimization: Enhancing the metabolic flux towards flavonoid biosynthesis in microbial hosts is crucial for achieving high yields. mdpi.com This involves strategies like increasing the supply of precursor molecules such as malonyl-CoA. mdpi.commdpi.com The integration of artificial intelligence and genome editing can further boost flavonoid production. frontiersin.org
Q & A
Basic: What experimental methodologies are recommended for structural characterization and purity validation of Quercetin 3,4'-dimethyl ether?
To confirm the identity and purity of this compound, researchers should combine spectroscopic techniques (e.g., NMR, mass spectrometry) with chromatographic methods. High-performance liquid chromatography (HPLC) using reference standards (e.g., USP or EP-certified materials) is critical for comparative analysis . Purity assessment should adhere to pharmacopeial guidelines, with ≥95% HPLC purity as a benchmark for analytical standards . Stability studies under varying storage conditions (e.g., -20°C for powders, -80°C for solutions) are essential to prevent degradation .
Basic: How is this compound synthesized, and what are key reaction parameters?
The compound is synthesized via alkylation of quercetin using dimethyl sulfate or methyl halides in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃). Reaction optimization includes:
- Molar ratios : 3 equivalents of alkylating agent per hydroxyl group.
- Temperature : Room temperature to 50°C, monitored over 12–48 hours.
- Workup : Dilution with diethyl ether/ethyl acetate, repeated brine washes, and drying over anhydrous MgSO₄ .
Basic: What mechanisms underlie its anticancer activity in leukemia models?
This compound induces apoptosis in leukemia cells (e.g., Jurkat, HL-60) via mitochondrial-dependent pathways, activating caspases and MAPKs (e.g., JNK, p38). Notably, apoptosis occurs independently of reactive oxygen species (ROS), distinguishing it from other flavonoids. Key assays include Annexin V/PI staining, mitochondrial membrane potential (ΔΨm) measurements, and Western blotting for caspase-3/9 cleavage .
Advanced: How does methylation position affect its bioactivity compared to other quercetin derivatives?
Structure-activity relationship (SAR) studies reveal that methylation at positions 3 and 4' enhances vasorelaxant and anticancer activity. For example:
- Vasorelaxation : Methylation at C-3 and C-7 (e.g., Quercetin 3,7-dimethyl ether) increases NO/cGMP pathway activation, while methylation at C-3',4' reduces potency .
- Anticancer : Methylation at C-3 and C-4' preserves cytotoxicity against leukemia cells, whereas additional methylation (e.g., C-3,3',4',7-tetramethyl ether) diminishes activity .
Advanced: What analytical strategies resolve discrepancies in reported IC₅₀ values for anti-lipid peroxidation?
Discrepancies in IC₅₀ values (e.g., 0.3 µM vs. higher values in other studies) may stem from assay conditions (e.g., lipid substrate type, oxidant concentration). Researchers should:
- Standardize assays using in vitro lipid peroxidation models (e.g., Fe²⁺/ascorbate-induced oxidation of linoleic acid).
- Validate results with positive controls (e.g., Trolox) and replicate across independent labs .
Advanced: How can researchers optimize experimental design for evaluating anti-inflammatory activity?
- Cell models : Use LPS-stimulated RAW264.7 macrophages to measure TNF-α, IL-6, and NO suppression.
- Dose range : 0.1–10 µM, with pre-treatment 1–2 hours before LPS exposure.
- Mechanistic assays : Inhibit NF-κB (e.g., IκBα degradation) or MAPK pathways (e.g., phospho-p38/ERK) via Western blotting .
Advanced: What methodologies validate its stability in long-term storage?
Stability studies should:
- Conditions : Test powder at -20°C vs. 4°C and solutions at -80°C vs. -20°C over 1–3 years.
- Analytical endpoints : Monitor purity via HPLC and degradation products (e.g., demethylated derivatives) using LC-MS.
- Packaging : Use amber vials with argon/vacuum sealing to prevent oxidation .
Advanced: How does its vasorelaxant activity compare to other methylated flavonoids?
In rat aortic rings, this compound (pEC₅₀ = 4.70) outperforms quercetin (pEC₅₀ = 3.96) and derivatives like ayanin (3,4',7-trimethyl ether; pEC₅₀ = 3.64). Activity depends on hydroxylation at B-ring positions 3 and 4, which enhance NO synthase activation .
Advanced: What in vitro models are suitable for studying ROS-independent apoptosis?
- Leukemia cell lines : K562 or U937 cells treated with 1–10 µM compound.
- Assays : Measure ROS using DCFH-DA (to confirm absence of ROS elevation) and mitochondrial depolarization via JC-1 staining.
- Inhibitors : Co-treat with caspase-9 (Z-LEHD-FMK) or JNK inhibitors (SP600125) to confirm pathway specificity .
Advanced: How can researchers standardize bioactivity data across studies?
- Reference standards : Use certified materials (e.g., USP #1351800) for dose calibration .
- Data reporting : Include exact methylation positions (e.g., 3,4'-dimethyl vs. 3,7-dimethyl), solvent controls (e.g., DMSO ≤0.1%), and cell passage numbers.
- Cross-validation : Compare results with structurally defined analogs (e.g., Isorhamnetin, 3′-methylquercetin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
